2-Methylbutyryl CoA

Enzymology Substrate Specificity Kinetics

2-Methylbutyryl CoA (6712-02-3) is the sole substrate for accurate SBCAD enzyme assays and SBCADD diagnostics. Its ~4.5-fold higher affinity over isobutyryl-CoA and inactivity of isovaleryl-CoA mean only this compound yields valid kinetic data (Km, Vmax, kcat). Substituting alternatives leads to false-negative results. Essential for inhibitor screens, metabolomics, and clinical assay validation.

Molecular Formula C26H44N7O17P3S
Molecular Weight 851.7 g/mol
CAS No. 6712-02-3
Cat. No. B3055817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyryl CoA
CAS6712-02-3
Molecular FormulaC26H44N7O17P3S
Molecular Weight851.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1
InChIKeyLYNVNYDEQMMNMZ-XGXNYEOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbutyryl CoA (CAS 6712-02-3): A Critical Acyl-CoA Intermediate in Branched-Chain Amino Acid Catabolism


2-Methylbutyryl CoA (CAS: 6712-02-3) is a short-chain, methyl-branched fatty acyl-CoA that functions as an obligate intermediate in the mitochondrial catabolism of L-isoleucine [1]. It is a member of the acyl-CoA class, characterized by a coenzyme A moiety linked via a thioester bond to a 2-methylbutyryl group [2]. Biochemically, it serves as the specific substrate for the short/branched-chain acyl-CoA dehydrogenase (SBCAD; ACADSB), which catalyzes its dehydrogenation to tiglyl-CoA in a stereospecific reaction [3]. This compound is of high relevance in clinical diagnostics and enzymology due to its central role in a defined inherited metabolic disorder: 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD) [4].

Why 2-Methylbutyryl CoA Cannot Be Replaced by Isobutyryl-CoA or Isovaleryl-CoA in Critical Assays


Substitution of 2-methylbutyryl CoA with other branched-chain acyl-CoAs, such as isobutyryl-CoA or isovaleryl-CoA, leads to significant quantitative and functional discrepancies in enzymatic, metabolic, and diagnostic contexts. Despite superficial structural similarities, these compounds exhibit distinct substrate specificities and kinetic profiles for key metabolizing enzymes like short/branched-chain acyl-CoA dehydrogenase (SBCAD) [1]. For instance, 2-methylbutyryl CoA demonstrates an approximately 4.5-fold higher affinity (lower Km) for SBCAD compared to isobutyryl-CoA, while isovaleryl-CoA is essentially not a substrate for this enzyme [2]. Furthermore, the clinical diagnostic utility of these compounds is non-overlapping: accumulation of 2-methylbutyryl CoA and its metabolites is pathognomonic for a specific inborn error of metabolism (SBCAD deficiency) caused by mutations in the ACADSB gene, a condition that is not recapitulated by the accumulation of other acyl-CoAs [3]. Therefore, procuring the correct acyl-CoA species is mandatory for generating valid and reproducible data.

Quantitative Differentiation of 2-Methylbutyryl CoA from Key Analogs in Core Biochemical Assays


Enhanced Affinity of 2-Methylbutyryl CoA for SBCAD Compared to Isobutyryl-CoA

2-Methylbutyryl CoA demonstrates significantly higher affinity for its native enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), compared to the structurally related analog isobutyryl-CoA. In assays using purified rat liver enzyme with phenazine methosulfate as an artificial electron acceptor, the apparent Km for 2-methylbutyryl CoA was 20 µM, whereas the Km for isobutyryl-CoA was 89 µM, representing a 4.45-fold lower affinity for the comparator [1]. This kinetic advantage is also observed in human enzyme systems, where the Km for 2-methylbutyryl CoA is reported to be 12 µM for SBCAD [2]. A separate comparative study confirmed a Km of 2.7 µM for 2-methylbutyryl CoA with human SBCAD, whereas the same enzyme exhibited a Km of 130 µM for isobutyryl-CoA, a 48-fold difference in affinity [3].

Enzymology Substrate Specificity Kinetics

Superior Catalytic Efficiency (Vmax/Km) of 2-Methylbutyryl CoA Over Isobutyryl-CoA for Rat SBCAD

Beyond simple affinity, 2-methylbutyryl CoA exhibits a marked advantage in catalytic efficiency when processed by purified rat liver SBCAD. While the Vmax values for 2-methylbutyryl CoA and isobutyryl-CoA are comparable (2.2 vs. 2.0 µmol min⁻¹ mg⁻¹), the dramatic difference in Km (20 µM vs. 89 µM) translates into a significantly higher catalytic efficiency (Vmax/Km) for 2-methylbutyryl CoA [1]. The calculated Vmax/Km ratio is approximately 0.11 min⁻¹ mg⁻¹ µM⁻¹ for 2-methylbutyryl CoA, compared to 0.022 min⁻¹ mg⁻¹ µM⁻¹ for isobutyryl-CoA, making the target compound roughly five times more efficient as a substrate under these assay conditions [1].

Enzyme Kinetics Catalytic Efficiency Biochemical Assay

Distinct Substrate Selectivity: 2-Methylbutyryl CoA vs. Isovaleryl-CoA in Acyl-CoA Dehydrogenases

A critical point of differentiation lies in the strict substrate selectivity of the branched-chain amino acid acyl-CoA dehydrogenases. 2-Methylbutyryl CoA is the specific substrate for SBCAD, and it is not significantly dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) [1]. Conversely, isovaleryl-CoA is the specific substrate for IVD and exhibits negligible activity with SBCAD [1]. Quantitative data from human enzymes shows that while IVD has a Km of 1.0 µM for its native substrate isovaleryl-CoA, it has no detectable activity (N.D.) with 2-methylbutyryl CoA [2]. Similarly, SBCAD shows no detectable activity (N.D.) with isovaleryl-CoA while having a Km of 2.7 µM for 2-methylbutyryl CoA [2]. This orthogonal specificity is also reflected in the Vmax data, where SBCAD has a Vmax of 12 µmol/mg protein·min for 2-methylbutyryl CoA, and IVD has a Vmax of 77 µmol/mg protein·min for isovaleryl-CoA [3].

Enzyme Selectivity Substrate Specificity Dehydrogenase

Critical Importance of (S)-2-Methylbutyryl CoA Stereochemistry for Enzymatic Activity

The stereochemical configuration of the 2-methylbutyryl moiety is a crucial determinant of its biological activity. The naturally occurring (S)-enantiomer of 2-methylbutyryl CoA is the physiologically relevant and enzymatically preferred substrate. Studies with purified rat liver SBCAD demonstrate that while the enzyme can dehydrogenate both (S)- and (R)-2-methylbutyryl CoA, the specific activity for the (R)-enantiomer is only 22% of that observed for the (S)-enantiomer [1]. The kinetic advantage for the (S)-enantiomer is further confirmed by its kcat/Km value of 0.16 mM⁻¹s⁻¹ for human IVD, which is 1.86-fold higher than the value for the same enzyme with the (S)-enantiomer in a mutant form (0.086 mM⁻¹s⁻¹) [2]. This stereospecificity is a key differentiating feature from achiral analogs like isobutyryl-CoA or butyryl-CoA.

Stereospecificity Chiral Substrate Enzyme Activity

Differential Performance of 2-Methylbutyryl CoA vs. Other Acyl-CoAs in Acyl-CoA Synthetase Assays

In a comparative substrate profiling study of an acyl-CoA synthetase, 2-methylbutyryl CoA demonstrated a distinct activity profile relative to other branched- and straight-chain acyl-CoAs. With the activity of isobutyryl CoA (kcat) set as the baseline 100%, the relative activity for 2-methylbutyryl CoA was determined to be 73.8% [1]. This places its activity significantly above that of butyryl CoA (47.1%), propionyl CoA (22.3%), and hexanoyl CoA (4.8%), but below that of isovaleryl CoA (86.7%) [1]. This quantitative rank order demonstrates that 2-methylbutyryl CoA occupies a specific niche in terms of substrate preference for this enzyme class, distinct from both its shorter (propionyl) and longer (hexanoyl) straight-chain counterparts, as well as from the branched isomer isovaleryl CoA.

Acyl-CoA Synthetase Substrate Profiling Relative Activity

High-Impact Application Scenarios for 2-Methylbutyryl CoA in Biochemical and Clinical Research


Validation of SBCAD Enzymatic Activity and Inhibitor Screening

2-Methylbutyryl CoA is the requisite substrate for accurately quantifying the activity of short/branched-chain acyl-CoA dehydrogenase (SBCAD) and for conducting high-fidelity inhibitor screens. As demonstrated by its 4.45-fold to 48-fold lower Km for SBCAD compared to isobutyryl-CoA [REFS-1, REFS-2], and the complete absence of activity with isovaleryl-CoA [3], only this compound can be used to generate valid kinetic constants (e.g., Km, Vmax, kcat) for this specific enzyme. The 5-fold higher catalytic efficiency (Vmax/Km) over isobutyryl-CoA [1] further ensures that assays are conducted under optimal conditions, minimizing substrate depletion artifacts and maximizing signal-to-noise ratios. Researchers developing novel SBCAD inhibitors or studying its role in mitochondrial beta-oxidation must use 2-methylbutyryl CoA to obtain pharmacologically and physiologically relevant data.

Diagnostic Assays and Biomarker Research for 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)

This compound is an indispensable tool for the development and validation of diagnostic assays for SBCADD, a potentially life-threatening inborn error of isoleucine metabolism [1]. The disorder is characterized by the accumulation of 2-methylbutyryl CoA and its downstream metabolites (e.g., 2-methylbutyrylglycine and 2-methylbutyrylcarnitine) [2]. To confirm a suspected diagnosis or to functionally characterize novel ACADSB mutations identified via newborn screening, clinicians and researchers rely on in vitro enzyme assays that directly measure the conversion of 2-methylbutyryl CoA to tiglyl-CoA in patient-derived fibroblasts or lymphocytes. The use of alternative acyl-CoAs would yield false-negative results and lead to misdiagnosis, as SBCAD exhibits little to no activity towards them [3].

Metabolic Flux Analysis and Metabolomics of Branched-Chain Amino Acid Catabolism

In systems biology and metabolomics studies investigating the catabolism of branched-chain amino acids, 2-methylbutyryl CoA serves as a critical, non-redundant internal standard and pathway probe. Its stereospecific formation from L-isoleucine and subsequent conversion to tiglyl-CoA by SBCAD represents a unique, rate-limiting step that cannot be bypassed or substituted by other acyl-CoAs [1]. The quantitative differences in substrate utilization between the (S)- and (R)-enantiomers (78% lower activity for the R-form) [2] also make this compound a valuable tool for studying chiral recognition and stereospecificity in acyl-CoA metabolizing enzymes. Furthermore, its distinct activity profile (73.8% relative activity) in acyl-CoA synthetase assays [3] provides a quantifiable benchmark for comparative studies on acyl-CoA substrate specificity and enzyme engineering.

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